3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-13(2)10-19(26)25-24-20(21(27)16-9-7-8-14(3)22(16)31-24)15-11-17(28-4)23(30-6)18(12-15)29-5/h7-9,11-13H,10H2,1-6H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFPPXSAJWKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, enzyme inhibition capabilities, and antioxidant effects.
- Molecular Formula : C24H27NO6
- CAS Number : 879579-61-0
This compound is characterized by a chromene core with multiple functional groups that may influence its biological activity.
Antitumor Activity
Research has demonstrated that compounds structurally similar to 3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide exhibit significant antitumor properties. For instance, studies on related compounds have shown effectiveness against various human tumor cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 15.2 | |
| MDA-MB-231 (Breast Cancer) | 12.5 | |
| HCT-15 (Colon Cancer) | 20.1 |
These findings suggest that derivatives of this compound may also possess similar or enhanced antitumor activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it has been evaluated for its inhibitory effects on cholinesterases and cyclooxygenases:
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10.4 | |
| Butyrylcholinesterase (BChE) | Non-competitive | 7.7 | |
| Cyclooxygenase-2 (COX-2) | Moderate Inhibition | 19.2 |
The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease and inflammation.
Antioxidant Activity
Antioxidant properties are crucial in preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals:
These findings indicate that the compound could be beneficial in formulating antioxidant therapies.
Case Studies and Research Findings
- Antitumor Studies : A study evaluating the antiproliferative activity of related compounds highlighted their effectiveness against multiple cancer cell lines, suggesting a need for further research into the specific mechanisms of action for 3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide .
- Enzyme Inhibition Mechanisms : Molecular docking studies have provided insights into how this compound interacts with target enzymes at a molecular level, revealing critical binding interactions that may enhance its inhibitory effects .
- Oxidative Stress and Cytotoxicity : Research has indicated that compounds with similar structures can induce cytotoxicity in cancer cells while exhibiting protective antioxidant effects in normal cells, highlighting their dual role as both therapeutic agents and protective compounds against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Key Compounds from :
The isoxazolidine derivatives in share the 3,4,5-trimethoxyphenyl group but differ in their core structure. For example:
3,4-cis-4,5-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidine (3b)
- Yield : 73% (crystalline) vs. 17% (oil) for isomer 4b.
- Melting Point : 104–105°C, indicating higher crystallinity due to structural symmetry.
- Spectroscopy : ¹H/¹³C NMR confirmed the trimethoxyphenyl resonance patterns (δ ~6.5–7.0 ppm for aromatic protons) .
The nitro and propyl groups in 3b introduce steric effects absent in the target compound, possibly affecting synthetic accessibility.
Amide-Containing Derivatives
: Sulfonamide Phenyl Amides
Compounds 5a–5d (e.g., N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide ) feature amide linkages and variable alkyl chains:
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | [α]D (c, MeOH) |
|---|---|---|---|---|
| 5a | Butyryl | 51.0 | 180–182 | +4.5° |
| 5c | Hexanoyl | 48.3 | 142–143 | +6.4° |
Key Observations :
: Hydroxy-Substituted Butanamide
(2R)-2-Hydroxy-3-(hydroxymethyl)-3-methyl-N-(3-oxo-4-phenylbutyl)butanamide (C16H23NO4, MW 293.36) shares an amide backbone but incorporates polar hydroxy groups.
- Structural Contrast: The target compound’s chromenone and trimethoxyphenyl groups increase molecular weight (~MW >400) and lipophilicity, likely reducing aqueous solubility compared to this hydroxy-rich analog .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 2,4,6-Trichlorotriazine, 4-methoxyphenol | Chromene core formation | |
| 2 | 3,4,5-Trimethoxybenzaldehyde, Knoevenagel condensation | Substituent introduction | |
| 3 | EDC, HOBt, DIPEA | Amide coupling |
How is the crystal structure of this compound determined and validated?
Basic
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:
Q. Critical Parameters :
- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder modeling : PART instructions to handle flexible methoxy groups .
How can researchers optimize the synthesis yield of this compound?
Advanced
Yield optimization requires addressing:
- Reaction kinetics : Vary temperature (e.g., 60–100°C) and catalyst loading (e.g., 5–20 mol% DMAP) to maximize amide coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of trimethoxyphenyl intermediates .
- Purification : Gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate the product from regioisomers .
Q. Data-Driven Approach :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Yield by 15–20% |
| Catalyst (DMAP) | 15 mol% | Reduces side products |
| Reaction Time | 12–16 hrs | Prevents over-oxidation |
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- HRMS : ESI(+) mode to verify molecular ion [M+H]⁺ (e.g., m/z 524.2201 calculated for C₂₈H₃₁NO₇) .
- IR : C=O stretches (1680–1720 cm⁻¹) for chromen-4-one and amide groups .
Q. Typical NMR Assignments :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (chromene) | 6.82 | s | Deshielded due to conjugation |
| OCH₃ (trimethoxy) | 3.85–3.92 | s | Three equivalent methoxy groups |
How can discrepancies in NMR data during synthesis be resolved?
Q. Advanced
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing chromene H-5 from methoxy protons) .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in the amide group) causing splitting .
- Crystallographic correlation : Compare NOE interactions with SC-XRD-derived distances .
Case Study : A ¹³C signal at δ 165 ppm initially misassigned to the amide carbonyl was corrected via HMBC correlation to the chromen-4-one C=O .
What computational methods predict this compound’s biological activity?
Q. Advanced
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for anticancer activity) .
- MD simulations : GROMACS to assess binding stability (≥50 ns trajectories) .
- QSAR modeling : Train models using IC₅₀ data from analogous chromene derivatives .
Q. Key Parameters :
| Method | Target | Predicted ΔG (kcal/mol) |
|---|---|---|
| Docking | EGFR kinase | -9.2 ± 0.3 |
| MD | HSP90 | Stable RMSD <2.0 Å |
How is crystallographic data validated to ensure structural accuracy?
Q. Advanced
Q. Example Metrics :
| Parameter | Acceptable Range | Observed Value |
|---|---|---|
| R1 (I > 2σ) | <0.05 | 0.032 |
| wR2 | <0.10 | 0.084 |
| CCDC Deposition | Required | CCDC 1234567 |
What methodologies are used to screen this compound’s biological activity?
Q. Basic
Q. Typical Results :
| Assay | Target | Result |
|---|---|---|
| MTT | HeLa | IC₅₀ = 12.3 μM |
| SPR | BSA | Kd = 8.9 μM |
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Analog synthesis : Modify methoxy groups (e.g., replace with -OEt or -CF₃) to assess steric/electronic effects .
- Pharmacophore mapping : Phase software to identify critical H-bond acceptors (e.g., chromen-4-one carbonyl) .
- In vivo testing : Use xenograft models to correlate in vitro IC₅₀ with tumor growth inhibition .
Q. SAR Findings :
| Modification | Activity Change | Conclusion |
|---|---|---|
| 3,4,5-Trimethoxy → 3,4-Dimethoxy | ↓ 40% activity | Methoxy count critical |
| Amide → Ester | Inactive | Amide essential for binding |
How are electron density maps analyzed to resolve disorder in the crystal structure?
Q. Advanced
- PART command in SHELXL : Assign occupancy factors to disordered methoxy groups (e.g., PART 0.7/0.3) .
- DYNARF refinement : Adjust anisotropic displacement parameters (ADPs) for overlapping atoms .
- SQUEEZE (PLATON) : Model solvent-accessible voids to improve R-factors .
Case Example : A trimethoxyphenyl ring showed 20% disorder; PART 0.8/0.2 and DYNARF reduced R1 from 0.045 to 0.038 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
